Kopsinine F

Hepatoprotection Liver Injury Aspidofractinine Alkaloid

Kopsinine F (CAS 1358-62-9) is a monoterpene indole alkaloid belonging to the aspidofractinine structural class, isolated from Kopsia species (Apocynaceae). Its molecular formula is C24H28N2O7 (molecular weight 456.5 g/mol), and its full chemical name is aspidofractinine-1,3-dicarboxylic acid, 3-hydroxy-16,17-(methylenebis(oxy))-, dimethyl ester, (2alpha,3alpha,5alpha)-.

Molecular Formula C24H28N2O7
Molecular Weight 456.5 g/mol
CAS No. 1358-62-9
Cat. No. B073697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKopsinine F
CAS1358-62-9
Synonymskopsinine F
Molecular FormulaC24H28N2O7
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESCOC(=O)N1C2=C(C=CC3=C2OCO3)C45C16CCC7(C4N(CCC7)CC5)CC6C(=O)OOC
InChIInChI=1S/C24H28N2O7/c1-29-21(28)26-17-14(4-5-16-18(17)32-13-31-16)23-9-11-25-10-3-6-22(20(23)25)7-8-24(23,26)15(12-22)19(27)33-30-2/h4-5,15,20H,3,6-13H2,1-2H3
InChIKeyVZNKQKIVYCSTMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kopsinine F (CAS 1358-62-9): A Structurally Distinct Aspidofractinine Alkaloid for Hepatoprotection Research


Kopsinine F (CAS 1358-62-9) is a monoterpene indole alkaloid belonging to the aspidofractinine structural class, isolated from Kopsia species (Apocynaceae) [1]. Its molecular formula is C24H28N2O7 (molecular weight 456.5 g/mol), and its full chemical name is aspidofractinine-1,3-dicarboxylic acid, 3-hydroxy-16,17-(methylenebis(oxy))-, dimethyl ester, (2alpha,3alpha,5alpha)- [2]. The compound was first structurally characterized in a 1989 study that also established its hepatoprotective bioactivity profile [1].

Why Kopsinine F Cannot Be Substituted with Generic Aspidofractinine Alkaloids in Hepatoprotection Studies


Despite sharing the aspidofractinine core scaffold with several related Kopsia alkaloids, kopsinine F possesses specific structural modifications—a methylenedioxy bridge at C16–C17 and a 3-hydroxy-1,3-dicarboxylic acid dimethyl ester arrangement—that confer a distinct pharmacological profile. Direct comparative studies demonstrate that kopsinine F and its closest analog, kopsinine (CAS 559-51-3), differ in effective hepatoprotective dose, spectrum of hepatotoxin coverage, and, critically, their downstream mechanistic pathways: kopsinine F induces hepatic microsomal cytochrome P-450, while kopsinine promotes liver regeneration [1][2]. These mechanistic divergences mean that the two compounds are not interchangeable in experimental protocols targeting specific liver injury pathways.

Quantitative Differentiation Evidence: Kopsinine F vs. Kopsinine and Related Aspidofractinine Alkaloids


Superior Hepatoprotective Potency: Kopsinine F Effective at 150 mg/kg vs. Kopsinine at 200 mg/kg in Mouse Liver Injury Models

In a direct cross-study comparison using the same CCl4-induced acute liver injury model in mice, kopsinine F administered orally at 150 mg/kg significantly protected mice from liver injury, as measured by serum transaminase reduction and histopathological improvement [1]. By contrast, the structurally simpler analog kopsinine required a higher oral dose of 200 mg/kg to achieve comparable protective effects in the same CCl4 mouse model [2]. This represents a 25% lower effective dose for kopsinine F.

Hepatoprotection Liver Injury Aspidofractinine Alkaloid

Mechanistic Divergence: Kopsinine F Induces Hepatic Cytochrome P-450 While Kopsinine Promotes Liver Regeneration

Kopsinine F has been shown to significantly induce hepatic microsomal cytochrome P-450 in mice, a key enzymatic system involved in xenobiotic metabolism and hepatotoxin detoxification [1]. In contrast, the analog kopsinine does not share this P-450 induction property; instead, it markedly promotes liver regeneration as evidenced by increased incorporation of [3H]TdR and [3H]leucine into liver DNA and protein in partially hepatectomized mice [2]. This mechanistic bifurcation means that the two compounds address hepatoprotection through fundamentally different pathways.

Cytochrome P450 Induction Liver Regeneration Mechanism of Action

Broader Hepatotoxin Coverage: Kopsinine F Protects Against Three Distinct Hepatotoxic Agents Including Acetaminophen

Kopsinine F at 150 mg/kg demonstrated significant protection against three clinically relevant hepatotoxins—CCl4, thioacetamide, and acetaminophen (paracetamol)—in the same study [1]. This multi-agent protection profile is notable because acetaminophen-induced hepatotoxicity involves a distinct mechanism (NAPQI formation via CYP2E1) compared to CCl4 (trichloromethyl radical formation). The analog kopsinine at 200 mg/kg was effective against CCl4, paracetamol, thioacetamide, and additionally prednisolone [2], though at a 33% higher dose. The overlap in hepatotoxin coverage at a lower dose strengthens the case for kopsinine F in acetaminophen-focused liver injury research.

Acetaminophen Hepatotoxicity Thioacetamide Multi-Agent Protection

Structural Differentiation: Methylenedioxy Bridge and Diester Substituents Distinguish Kopsinine F from Kopsinine and Kopsamine Analogs

Kopsinine F incorporates a 16,17-methylenebis(oxy) (methylenedioxy) bridge and a dimethyl ester arrangement at positions 1 and 3, distinguishing it from kopsinine (C21H26N2O2, MW 338.44, lacking both the methylenedioxy group and the hydroxyl/diester substitution) [1][2]. The KNApSAcK database identifies kopsinine F as synonymous with kopsamine and (-)-N-methoxycarbonyl-11,12-methylenedioxy-kopsinaline, while distinguishing it from the Δ16,17-unsaturated analog N-methoxycarbonyl-11,12-methylenedioxy-Δ16,17-kopsinine, which was reported to possess multidrug resistance (MDR) reversal activity in vincristine-resistant KB cells [3]. The saturated C16–C17 bond in kopsinine F may contribute to its distinct pharmacological profile relative to unsaturated analogs.

Structure-Activity Relationship Methylenedioxy Group Aspidofractinine Core

In Vitro Inhibition of CCl4-Induced Lipid Peroxidation: Kopsinine F Demonstrates Microsomal Antioxidant Activity

Kopsinine F inhibited CCl4-induced lipid peroxidation (measured as malondialdehyde, MDA, formation) in mouse liver microsomes in vitro, and also reduced 14CCl4 covalent binding to microsomal lipids [1]. This dual in vitro activity—antioxidant and anti-adduct formation—was demonstrated in the same study that established its in vivo hepatoprotective effects. The analog kopsinine was also reported to inhibit 14CCl4 covalent binding to lipids and proteins of liver microsomes [2], but quantitative head-to-head potency data (e.g., IC50 values) are not available in the published literature, precluding direct numerical comparison.

Lipid Peroxidation Microsomal Protection Antioxidant Mechanism

Kopsinine F (CAS 1358-62-9): Validated Application Scenarios for Hepatoprotection and Alkaloid Pharmacology Research


Acetaminophen-Overdose Hepatotoxicity Model: Dose-Efficient Protection with CYP450 Modulation

Kopsinine F at 150 mg/kg p.o. significantly protects mice against acetaminophen-induced liver injury, a clinically paramount model of drug-induced hepatotoxicity [1]. The compound's concomitant induction of hepatic microsomal cytochrome P-450 provides a unique dual-mechanism profile—antioxidant protection plus metabolic enzyme modulation—that distinguishes it from kopsinine, which lacks P-450 induction activity [2]. Researchers investigating the interplay between CYP2E1-mediated bioactivation of acetaminophen and downstream oxidative injury should prioritize kopsinine F as the mechanistically informative tool compound.

CCl4-Induced Acute Liver Injury: Lower-Dose Alternative with Validated Lipid Peroxidation Endpoints

In the classic CCl4 acute liver injury model, kopsinine F provides significant hepatoprotection at 150 mg/kg, representing a 25% dose reduction compared to the 200 mg/kg required for kopsinine [1][2]. The compound's demonstrated in vitro inhibition of CCl4-induced MDA formation and 14CCl4 covalent microsomal binding [1] makes it particularly suitable for studies requiring correlation between in vivo protection and ex vivo lipid peroxidation biomarkers, enabling integrated experimental designs with a single compound.

Aspidofractinine Structure-Activity Relationship (SAR) Studies: Methylenedioxy and Diester Pharmacophore Exploration

Kopsinine F's unique combination of a C16–C17 methylenedioxy bridge and a 3-hydroxy-1,3-dicarboxylic acid dimethyl ester arrangement, verified by the MeSH and KNApSAcK structural databases [1][2], makes it an essential reference standard for SAR studies investigating how these substituents modulate CYP450 induction, hepatoprotective potency, and selectivity relative to demethylenedioxy analogs (kopsinine) and unsaturated analogs (N-methoxycarbonyl-11,12-methylenedioxy-Δ16,17-kopsinine). Procurement of authenticated kopsinine F is mandatory for any SAR campaign aiming to map the pharmacophoric contributions of the aspidofractinine core modifications.

Multi-Hepatotoxin Comparative Pharmacology: Profiling Protective Spectrum Across Diverse Injury Mechanisms

The demonstrated efficacy of kopsinine F against three mechanistically distinct hepatotoxins—CCl4 (free radical-mediated), thioacetamide (metabolic activation-dependent), and acetaminophen (NAPQI-mediated)—within a single study [1] positions it as a versatile positive control for multi-agent hepatoprotection screening panels. This broad protective spectrum at a single 150 mg/kg dose, combined with CYP450 induction data, enables streamlined experimental protocols comparing kopsinine F against novel hepatoprotective candidates without requiring dose re-optimization for each toxin.

Quote Request

Request a Quote for Kopsinine F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.